
4-(6-bromo-2-pyridinyl)-3-Butyn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol is a chemical compound that features a brominated pyridine ring attached to a butynol group This compound is of interest due to its unique structure, which combines a halogenated aromatic ring with an alkyne and alcohol functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Sonogashira Coupling: The brominated pyridine is then subjected to a Sonogashira coupling reaction with an appropriate alkyne, such as 3-butyn-1-ol, in the presence of a palladium catalyst and a copper co-catalyst.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkenes or alkanes
Substitution: Formation of substituted pyridine derivatives
Aplicaciones Científicas De Investigación
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol has several scientific research applications:
Medicinal Chemistry: It is explored as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mecanismo De Acción
The mechanism of action of 4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne and alcohol groups can form hydrogen bonds and covalent interactions with active site residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2,2’-bipyridine: Another brominated pyridine derivative with applications in coordination chemistry and catalysis.
4-Boc-1-(6-bromo-2-pyridyl)piperazine: A compound used in medicinal chemistry for the development of pharmaceutical agents.
6-Bromo-2-pyridinyl 3-pyrrolidinyl ether:
Uniqueness
4-(6-Bromo-2-pyridinyl)-3-Butyn-1-ol is unique due to its combination of a brominated pyridine ring with an alkyne and alcohol functional group. This structural motif provides a versatile platform for chemical modifications and interactions, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
165105-42-0 |
|---|---|
Fórmula molecular |
C9H8BrNO |
Peso molecular |
226.07 g/mol |
Nombre IUPAC |
4-(6-bromopyridin-2-yl)but-3-yn-1-ol |
InChI |
InChI=1S/C9H8BrNO/c10-9-6-3-5-8(11-9)4-1-2-7-12/h3,5-6,12H,2,7H2 |
Clave InChI |
AOKRQTXVBFJLKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C#CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


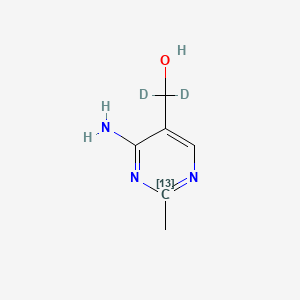
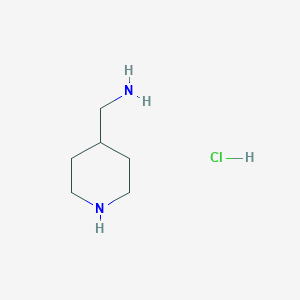
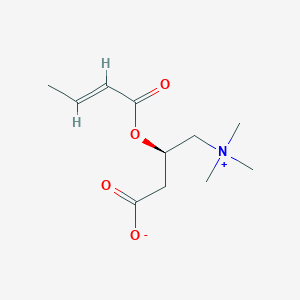
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-amino-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13849397.png)

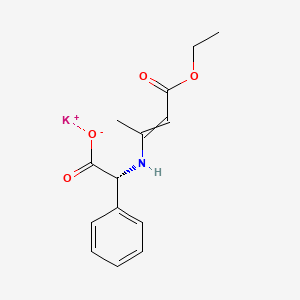
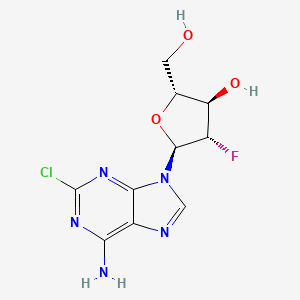
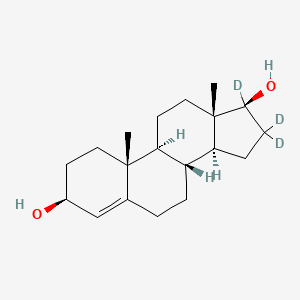
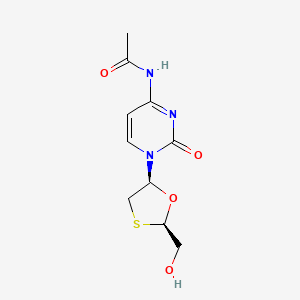
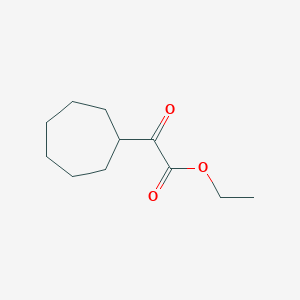
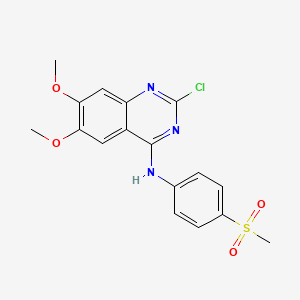
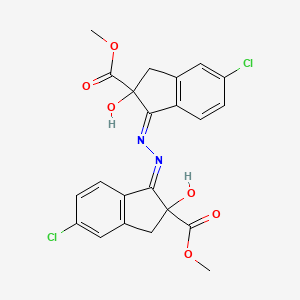
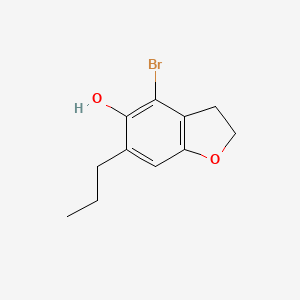
![(2S,3S,4S,5R,6R)-6-[1-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13849468.png)
